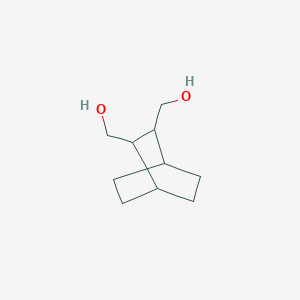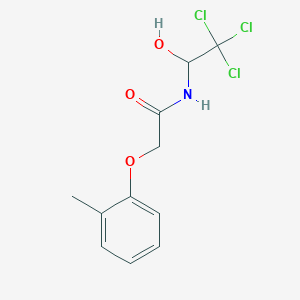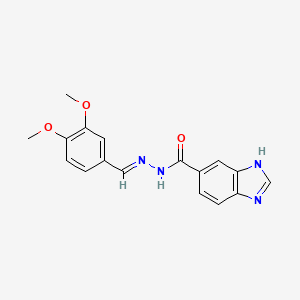
6-Bromo-tricyclo(9.2.2.1(4,8))hexadeca-1(14),4,6,8(16),11(15),12-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromotricyclo[9221~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene is a complex organic compound with the molecular formula C16H15Br It is characterized by a tricyclic structure with a bromine atom attached to one of the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a tricyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be common to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different tricyclic derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tricyclic compounds, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene exerts its effects depends on its specific interactions with molecular targets. The bromine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tricyclic structure provides a rigid framework that can interact with biological targets, potentially affecting pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene: Similar tricyclic structure but with a nitrogen atom instead of bromine.
11-bromotricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaen-5-yl methyl: Another brominated tricyclic compound with different ring sizes and positions.
Uniqueness
6-bromotricyclo[9.2.2.1~4,8~]hexadeca-1(13),4(16),5,7,11,14-hexaene is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
51804-05-8 |
|---|---|
分子式 |
C16H15Br |
分子量 |
287.19 g/mol |
IUPAC名 |
6-bromotricyclo[9.2.2.14,8]hexadeca-1(14),4(16),5,7,11(15),12-hexaene |
InChI |
InChI=1S/C16H15Br/c17-16-10-14-7-5-12-1-2-13(4-3-12)6-8-15(9-14)11-16/h1-4,9-11H,5-8H2 |
InChIキー |
YIGKAUDQJLANAV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=CC(=C2)Br)CCC3=CC=C1C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isobutyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974365.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11974378.png)
![3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974385.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974398.png)
![(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974409.png)



![2-Methoxyethyl (2Z)-2-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974441.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11974461.png)

